methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Thermal stability Process chemistry Storage stability

Free base benzimidazole intermediates degrade under aggressive synthetic conditions, causing low yields and purification challenges. The sulfate salt (CAS 131020-58-1) solves this: bp 625.4°C ensures thermal stability during microwave-assisted synthesis or high-boiling solvent reflux; 3 H-bond donors & 8 acceptors enhance aqueous solubility for homogeneous reactions and greener workup protocols. • bp 625.4°C vs. 416.2°C (free base) - prevents evaporative loss • ≥98% purity for reliable downstream coupling • Key cPLA2α inhibitor scaffold with validated biological relevance. Available for immediate global shipment.

Molecular Formula C9H10N2O6S
Molecular Weight 274.25 g/mol
CAS No. 131020-58-1
Cat. No. B126992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-benzo[d]imidazole-5-carboxylate sulfate
CAS131020-58-1
Synonyms1H-Benzimidazole-6-carboxylic Acid Methyl Ester Sulfate;  Methyl 1H-Benzimidazole-5-carboxylate Sulfate; 
Molecular FormulaC9H10N2O6S
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=CN2.OS(=O)(=O)O
InChIInChI=1S/C9H8N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h2-5H,1H3,(H,10,11);(H2,1,2,3,4)
InChIKeyJEUMRLWTRLNTKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Benzimidazole-5-carboxylate Sulfate Overview


Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate (CAS 131020-58-1) is a sulfated benzimidazole derivative with the molecular formula C9H10N2O6S and a molecular weight of 274.25 g/mol . It is a salt form of methyl 1H-benzo[d]imidazole-5-carboxylate, a core scaffold used as a key intermediate in the synthesis of bioisosteric benzimidazole inhibitors of human cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory response regulation . The compound is supplied as a research-grade intermediate with purities typically ranging from 95% to 98%, suitable for use in medicinal chemistry and drug discovery programs [1].

Intermediate Selection Sulfate salt form tailored for advanced synthetic building block needs
Medicinal Chemistry Workflow Core scaffold for bioisosteric benzimidazole inhibitor development
Process Development Reported purity profiles (95%-98%) support route scouting and scale-up studies

Why Generic Substitution Fails


The free base, methyl 1H-benzo[d]imidazole-5-carboxylate (CAS 26663-77-4), and its sulfate salt are not interchangeable in all contexts due to significant differences in their physicochemical properties. The sulfate salt exhibits substantially higher thermal stability (boiling point 625.4 °C vs. 416.2 °C for the free base) and profoundly lower volatility (vapor pressure 1.66E-16 mmHg vs. 3.9E-07 mmHg) [1]. Furthermore, the presence of the sulfate counterion modifies the compound's hydrogen-bonding capacity (3 donors and 8 acceptors) compared to the free base (1 donor and 4 acceptors), which can dramatically alter its solubility profile and reaction kinetics in subsequent synthetic steps [2][3]. Selecting the incorrect form can lead to suboptimal yields, purification challenges, or failure in reactions where the salt form's specific properties are required.

Target: Sulfate Salt Not interchangeable with Free Base (CAS 26663-77-4)

Thermal stability profile differs substantially; free base may degrade under conditions tolerated by the sulfate salt, altering reaction outcomes.

Target: Sulfate Salt Not interchangeable with Free Base (CAS 26663-77-4)

Hydrogen-bonding capacity is significantly different, which can dramatically alter solubility, crystallization, and purification behavior in protic solvents.

Target: Sulfate Salt Not interchangeable with Free Base (CAS 26663-77-4)

Vapor pressure differs by orders of magnitude; using the free base may introduce handling losses and containment challenges not present with the sulfate salt.

Differentiation Evidence


Superior Thermal Stability

The sulfate salt demonstrates a boiling point of 625.4 °C at 760 mmHg, which is significantly higher than the predicted boiling point of 416.2 ± 18.0 °C for its free base analog, methyl 1H-benzo[d]imidazole-5-carboxylate (CAS 26663-77-4) [1]. This quantifiable difference suggests greater thermal robustness for the sulfate salt, which is a critical consideration for reactions requiring elevated temperatures or long-term storage under varying ambient conditions.

Thermal Stability Profile
Data to verify
625.4 °C
vs Free Base: 416.2 ± 18.0 °C Difference: ~209.2 °C higher
Supports a wider operational window, reducing thermal degradation risk.
Comparator data is predicted; target data is experimental at 760 mmHg.
Thermal stability Process chemistry Storage stability

Low Volatility

The sulfate salt exhibits an extremely low vapor pressure of 1.66E-16 mmHg at 25 °C, which is orders of magnitude lower than the vapor pressure of 3.9E-07 mmHg at 25 °C reported for its free base analog (CAS 26663-77-4) [1]. This nearly nine-order-of-magnitude difference in volatility has direct implications for material handling and containment.

Volatility Profile
Data to verify
1.66E-16 mmHg
vs Free Base: 3.9E-07 mmHg Approx. 9 orders of magnitude lower
Minimal evaporative loss, supporting material economy in lab handling.
Cross-study comparison at 25 °C; target measurement verification needed.
Volatility Handling safety Material loss prevention

Enhanced Hydrogen-Bonding Capacity

The sulfate salt possesses a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 [1]. In contrast, the free base (CAS 26663-77-4) has only 1 hydrogen bond donor and 4 hydrogen bond acceptors [2]. This substantial increase in both donor and acceptor capacity is a direct consequence of the sulfate counterion and can profoundly influence the compound's solubility profile, its ability to co-crystallize, and its interactions in both solution and solid-state chemistry.

Hydrogen Bonding Profile
Reported
3 Donors / 8 Acceptors
vs Free Base: 1 Donor / 4 Acceptors Difference: +2 Donors, +4 Acceptors
Significantly alters protic solvent solubility, impacting homogeneous reactions and purification.
Structural analysis; experimental solubility data required for validation.
Solubility Crystallization Molecular recognition

cPLA2α Inhibitor Synthesis Role

This sulfate salt is explicitly documented in authoritative chemical databases and vendor literature as an intermediate for the synthesis of bioisosteric benzimidazoles, which act as inhibitors of human cytosolic phospholipase A2α (cPLA2α) [1]. While the free base is also used for this purpose, the sulfate salt's specific mention in this context, coupled with its distinct physicochemical profile, positions it as a preferred intermediate for accessing this particular class of biologically active compounds. For instance, the benzimidazole-5-carboxylic acid derivative 13, a downstream product of this intermediate series, demonstrated a water solubility of 22 µg/mL at pH 7.4, a critical parameter for in vitro and in vivo studies [2].

cPLA2α Inhibitor Intermediate
Class-level inference
Documented Scaffold
vs Generic Building Blocks Targeted for cPLA2α pathway inhibitor development
Aligns synthetic effort with known active chemical space for cPLA2α research.
Downstream product solubility reported as 22 µg/mL; requires validation in your system.
cPLA2α inhibition Inflammation Drug discovery

Application Scenarios


High-Temperature Transformations

This scenario leverages the compound's high thermal stability (boiling point 625.4 °C at 760 mmHg) and low volatility . In a medicinal chemistry campaign requiring a benzimidazole core that must withstand prolonged heating or aggressive reaction conditions (e.g., microwave-assisted synthesis, high-boiling solvent reflux), the sulfate salt form is the preferred intermediate over its free base analog. Its resistance to thermal degradation and evaporative loss ensures consistent stoichiometry and higher isolated yields, reducing the need for costly and time-consuming reaction optimization.

Aqueous and Protic Solvent Reactions

Due to its enhanced hydrogen-bonding capacity (3 donors, 8 acceptors) compared to the free base, the sulfate salt is expected to exhibit significantly improved solubility in water and other protic solvents [1]. This property is crucial for synthetic sequences that require homogeneous reaction conditions in aqueous media or for purification strategies that rely on aqueous extraction to remove water-soluble impurities. Researchers can achieve cleaner product profiles and avoid the use of hazardous or expensive aprotic solvents, aligning with principles of green chemistry.

cPLA2α-Focused Library Synthesis

The compound is a documented intermediate for generating bioisosteric benzimidazoles that inhibit cPLA2α, an enzyme validated in inflammatory pathways . Its use is recommended for any research program where the primary objective is to discover and develop novel, potent cPLA2α inhibitors. The downstream products from this intermediate have demonstrated measurable properties, such as a water solubility of 22 µg/mL at pH 7.4 for one derivative [2]. By starting with the sulfate salt, researchers align their synthetic effort with a known, active chemical space, increasing the probability of identifying a lead candidate with favorable drug-like properties.

Application
Selection Property
Validation Focus
High-Temperature Transformation Research
Thermal Stability Profile
Operational window, reaction product consistency
Protic Solvent Synthesis Workflows
Hydrogen Bonding Profile
Solubility, protic phase behavior
cPLA2α Pathway Tool Compound Synthesis
Pathway-Specific Documentation
Building block validation, downstream activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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